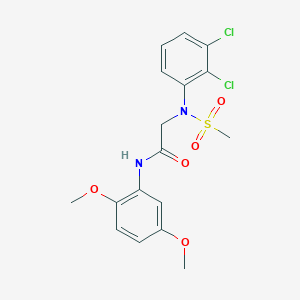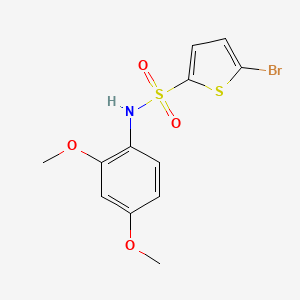![molecular formula C21H20N2O4 B3545232 N-(4-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B3545232.png)
N-(4-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)-2-furamide
Overview
Description
N-(4-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)-2-furamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which plays a critical role in the development and activation of B-cells. TAK-659 has been extensively studied for its potential therapeutic applications in various B-cell malignancies, autoimmune diseases, and inflammatory disorders.
Mechanism of Action
N-(4-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)-2-furamide selectively binds to the active site of BTK and inhibits its kinase activity, thereby blocking the downstream signaling pathways of BCR signaling. This leads to the inhibition of B-cell activation, proliferation, and survival, as well as the suppression of cytokine production and immune cell migration. This compound has also been shown to induce apoptosis and enhance the sensitivity of B-cells to chemotherapy and immunotherapy.
Biochemical and Physiological Effects:
This compound has been shown to have broad-spectrum activity against various B-cell malignancies, including diffuse large B-cell lymphoma, mantle cell lymphoma, follicular lymphoma, and chronic lymphocytic leukemia. In addition, this compound has shown potential therapeutic applications in autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus, and inflammatory disorders, such as asthma and chronic obstructive pulmonary disease. This compound has also been shown to have minimal off-target effects and good pharmacokinetic properties, making it a promising candidate for further clinical development.
Advantages and Limitations for Lab Experiments
The advantages of using N-(4-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)-2-furamide in lab experiments include its potent and selective inhibition of BTK activity, its broad-spectrum activity against various B-cell malignancies, and its potential synergistic effects with other targeted therapies. However, the limitations of using this compound in lab experiments include its high cost, limited availability, and potential toxicity at high doses.
Future Directions
There are several future directions for the development and application of N-(4-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)-2-furamide. First, further clinical trials are needed to evaluate the efficacy and safety of this compound in larger patient populations and in combination with other therapies. Second, the potential therapeutic applications of this compound in autoimmune diseases and inflammatory disorders need to be further explored. Third, the mechanisms of resistance to this compound need to be elucidated, and strategies to overcome resistance need to be developed. Fourth, the pharmacokinetic and pharmacodynamic properties of this compound need to be further optimized to improve its clinical efficacy and safety. Finally, the potential applications of this compound in other diseases, such as solid tumors and viral infections, need to be explored.
Scientific Research Applications
N-(4-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)-2-furamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. In preclinical studies, this compound has demonstrated potent inhibition of BTK activity and downstream signaling pathways, leading to the suppression of B-cell proliferation and survival. In addition, this compound has shown synergistic effects with other targeted therapies, such as venetoclax and lenalidomide, in various B-cell malignancies. In clinical trials, this compound has shown promising efficacy and safety profiles in patients with relapsed or refractory B-cell lymphomas and chronic lymphocytic leukemia.
properties
IUPAC Name |
N-[4-[[2-(3,4-dimethylphenoxy)acetyl]amino]phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-14-5-10-18(12-15(14)2)27-13-20(24)22-16-6-8-17(9-7-16)23-21(25)19-4-3-11-26-19/h3-12H,13H2,1-2H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHYTIYNOHMMOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,3'-[5-(4-bromophenyl)-1H-pyrrole-1,2-diyl]dipropanoic acid](/img/structure/B3545150.png)

![N-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonothioyl}-2-(2-methylphenoxy)acetamide](/img/structure/B3545187.png)
![N~2~-(3-chlorophenyl)-N~1~-(2,4-dimethoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B3545194.png)

![2-{[2-(ethylsulfinyl)ethyl]thio}-6-(4-methylphenyl)-4-phenylnicotinonitrile](/img/structure/B3545202.png)
![N-(2-methylbenzyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B3545209.png)
![2-{4-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetamide](/img/structure/B3545215.png)

![1-[(2-methoxyphenyl)acetyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3545235.png)
![4-({3-ethoxy-4-[(3-methylbenzyl)oxy]phenyl}carbonothioyl)morpholine](/img/structure/B3545240.png)
![methyl 2-[(2-methylbenzoyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B3545243.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B3545254.png)
![N-[4-(aminosulfonyl)benzyl]-2-(2,4-dichlorophenyl)-3-methyl-4-quinolinecarboxamide](/img/structure/B3545261.png)